4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones, which are characterized by a pyridazine ring fused with a carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines.
The compound can be synthesized through various chemical processes, and its structural characteristics have been extensively studied in scientific literature. It is often referenced in the context of research focusing on the development of new therapeutic agents.
4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one can be classified as:
The synthesis of 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
The molecular formula for 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one is . The compound features:
4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to cell proliferation. Studies suggest that compounds in this class may inhibit certain pathways involved in cancer cell growth, potentially through mechanisms such as:
Quantitative structure–activity relationship (QSAR) studies may provide further insights into how structural variations affect biological activity .
Relevant data from spectroscopic studies (NMR, IR) provide additional insights into functional groups and molecular interactions .
4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to develop derivatives that could lead to effective treatments for various diseases .
Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure exhibits remarkable structural versatility, enabling diverse pharmacological activities through strategic substitution patterns. The bioisosteric properties of pyridazinones allow them to mimic peptide bonds or carboxylic acid groups, facilitating interactions with biological targets often inaccessible to purely aliphatic structures. Historically, this scaffold has yielded compounds with significant antimicrobial, cardiovascular, and anti-inflammatory activities, establishing its importance in rational drug design [4] [7].
Pyridazinone derivatives have progressively evolved into clinically significant agents over the past four decades. The integration of pyridazinone and related heterocycles into antibiotic structures has been particularly impactful:
Table 1: Evolution of Pyridazinone-Containing Therapeutics in FDA-Approved Antibiotics
FDA Approval Year | Therapeutic Agent | Therapeutic Class | Key Heterocyclic Element | Primary Indication |
---|---|---|---|---|
1980 | Cefotaxime | 2nd Gen. Cephalosporin | 1,3-Thiazole | Bacterial infections |
1992 | Tazobactam | β-Lactamase Inhibitor | 1,2,3-Triazole | Combination antibiotic therapy |
2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidine | Drug-resistant Gram+ infections |
2014 | Tedizolid | Oxazolidinone | Tetrazole | Acute bacterial skin infections |
2019 | Imipenem/Cilastatin/Relebactam | β-Lactamase Inhibitor (Relebactam) | 2-Imidazolidinone | Complicated UTIs, intra-abdominal infections |
The trajectory of pyridazinone-based drug development demonstrates a shift toward addressing multidrug-resistant pathogens and optimizing target selectivity. Contemporary research focuses on overcoming the antibacterial shortage crisis caused by widespread antibiotic resistance and the declining pharmaceutical investment in novel antimicrobial development [7]. Pyridazinone derivatives represent an active area of investigation against resistant bacterial strains, particularly those incorporating halogen substituents and amino acid bioisosteres that enhance target binding and metabolic stability.
The 4-(benzylamino) moiety represents a strategic pharmacophoric element in heterocyclic medicinal chemistry. This substitution pattern introduces several critical physicochemical and structural properties:
Conformational Flexibility: The benzyl group provides a rotatable linkage between the aromatic ring and the heterocyclic core, enabling adaptation to diverse binding pocket geometries. This flexibility is crucial for optimizing target engagement across different biological targets [4].
Enhanced Hydrophobic Interactions: The phenyl ring facilitates π-π stacking interactions with aromatic residues in enzyme binding sites (e.g., Phe residues in PDE4 or COX-2). These interactions significantly contribute to binding affinity and ligand specificity [6].
Bioisosteric Potential: The benzylamino group serves as a versatile bioisostere for various pharmacophores. Research demonstrates its effectiveness in mimicking the 4-(p-fluorobenzoyl)piperidine fragment found in potent 5-HT₂₀ receptor ligands like ketanserin and altanserin. This bioisosteric relationship enables target engagement while potentially improving metabolic stability and reducing toxicity [6].
Electron-Donating Effects: The amino nitrogen provides an electron-donating character that modulates the electron density of the pyridazinone ring, influencing its hydrogen-bonding capacity and overall electrostatic complementarity with biological targets [4].
Table 2: Impact of Benzylamino Substitution on Molecular Properties and Bioactivity
Structural Feature | Physicochemical Effect | Biological Consequence | Target Class Relevance |
---|---|---|---|
Phenyl Ring | Increased lipophilicity (cLogP +2-3) | Enhanced membrane permeability | CNS targets, intracellular enzymes |
Methylene Linker (-CH₂-) | Rotatable bond (free rotation ~5 kcal/mol) | Adaptability to binding site contours | Protein-protein interaction inhibitors |
Amino Group (-NH-) | Hydrogen bond donor capability | Direct interaction with catalytic residues | Enzyme inhibitors (PDE, COX, kinases) |
Combined System | Extended conjugated system | Potential for charge-transfer complexes | DNA-intercalating agents |
The benzylamino group's structural versatility is evidenced by its incorporation into diverse therapeutic agents targeting phosphodiesterases (PDEs), cyclooxygenases (COX), and oncogenic transcription factors like MYC [4] [6] [10]. The specific positioning at the 4-position of the pyridazinone ring places this moiety in a spatially critical region for interacting with hydrophobic subpockets in these biological targets.
The strategic incorporation of chloro and methyl substituents significantly tailors the electronic properties, steric profile, and metabolic stability of pyridazinone derivatives:
Halogen Bonding Potential: Chlorine can participate in X-bonding interactions with electron-rich partners (carbonyl oxygens, nitrogens) in biological targets. These interactions, though weaker than hydrogen bonds (2-5 kcal/mol vs. 4-8 kcal/mol), contribute significantly to binding affinity and orientation specificity [4].
2-Methyl Substituent:
Table 3: Functional Group Contributions to Pyridazinone Bioactivity
Substituent | Position | Key Electronic Effects | Steric Effects | Biological Impact |
---|---|---|---|---|
Chloro | 5 | Strong -I effect, σₚ = +2.54 | Moderate (VDW radius 175 pm) | Enhanced electrophilicity, metabolic stability, halogen bonding |
Methyl | 2 | Moderate +I effect, σₚ = -0.17 | Minimal but strategically positioned | Metabolic protection, tautomerism modulation, lipophilicity increase |
Benzylamino | 4 | Resonance donation (+M), σₚ = -0.16 | Significant extended hydrophobic surface | Target affinity through π-stacking, hydrophobic enclosure, hydrogen bonding |
The synergistic interplay between these substituents creates a molecular architecture optimized for target engagement. The chloro group's electron-withdrawal enhances the hydrogen-bond accepting potential of the C3 carbonyl, while the 2-methyl group balances this effect through electron donation. Simultaneously, the 4-benzylamino group provides the hydrophobic surface area necessary for high-affinity binding to protein targets like PDE4 and COX-2 [4] [7] [8]. This specific substitution pattern—chloro at C5, methyl at N2, and benzylamino at C4—creates a pharmacophoric triad that underpins the compound's diverse biological activities while maintaining favorable drug-like properties.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1